molecular formula C10H10Cl3O4P B6593632 Dimethylvinphos CAS No. 67628-93-7

Dimethylvinphos

Cat. No.: B6593632
CAS No.: 67628-93-7
M. Wt: 331.5 g/mol
InChI Key: QSGNQELHULIMSJ-POHAHGRESA-N
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Description

Dimethylvinphos (CAS: 2274-67-1) is an organophosphate insecticide with the molecular formula C₁₀H₁₀Cl₃O₄P and a molecular weight of 331.52 g/mol . It exists as E and Z isomers, distinguished by their stereochemistry and analytical behavior . Structurally, it features a dimethyl phosphate group linked to a trichlorinated vinyl moiety, contributing to its pesticidal activity. Analytical methods for its detection include liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS), with recovery rates typically ranging from 70% to 134.81% depending on the method .

Properties

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNQELHULIMSJ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871867
Record name (Z)-Dimethylvinphos
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Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-67-1, 67628-93-7
Record name Dimethylvinphos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylvinphos, (Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Dimethylvinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
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Record name Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
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Record name DIMETHYLVINPHOS, (Z)-
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Preparation Methods

Phosphorylation of Chlorinated Vinyl Intermediates

The most common synthesis pathway involves the reaction of dimethyl phosphorochloridate with 2-chloro-1-(2,4-dichlorophenyl)vinyl alcohol. This method typically employs a two-step process:

  • Synthesis of the vinyl alcohol intermediate : 2,4-Dichlorobenzaldehyde undergoes condensation with chloroacetaldehyde in the presence of a base (e.g., sodium hydroxide) to form 2-chloro-1-(2,4-dichlorophenyl)vinyl alcohol.

  • Phosphorylation : The intermediate reacts with dimethyl phosphorochloridate in an anhydrous solvent (e.g., toluene or dichloromethane) at 60–80°C for 4–6 hours. Triethylamine is often added to scavenge HCl, improving reaction efficiency.

Key Parameters :

  • Molar ratio : A 1:1.2 ratio of vinyl alcohol to dimethyl phosphorochloridate maximizes yield.

  • Catalyst : Lewis acids such as aluminum chloride (AlCl₃) enhance phosphorylation rates.

Transesterification Approach

An alternative method utilizes transesterification between dimethyl phosphate esters and chlorinated vinyl ethers. For example, O-methyl methylphosphonochloridate reacts with 2-chloro-1-(2,4-dichlorophenyl)vinyl ether in the presence of a palladium catalyst.

Advantages :

  • Higher regioselectivity compared to direct phosphorylation.

  • Reduced byproduct formation due to milder reaction conditions (40–50°C).

Limitations :

  • Requires stringent moisture control to prevent hydrolysis of the phosphonochloridate.

Optimization of Reaction Conditions

Temperature and Time Dependence

Studies indicate that reaction temperature critically influences yield and purity. For instance, phosphorylation at 70°C for 5 hours achieves a yield of 78%, whereas temperatures exceeding 90°C promote decomposition.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Time (hours)Yield (%)Purity (%)
6066592
7057895
8047289

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) improve reactant solubility but may increase side reactions. Non-polar solvents like toluene offer a balance between reactivity and byproduct suppression.

Table 2: Solvent Performance in Phosphorylation

SolventDielectric ConstantYield (%)Byproducts (%)
Toluene2.4785
Acetonitrile37.56812
Dichloromethane8.9738

Catalytic Systems and Their Impact

Lewis Acid Catalysts

AlCl₃ and zinc chloride (ZnCl₂) are widely used to accelerate phosphorylation. AlCl₃ reduces reaction time by 30% compared to uncatalyzed conditions.

Heterogeneous Catalysis

Recent advancements employ zeolite-supported catalysts (e.g., H-beta zeolite) to enhance recyclability. These systems achieve yields of 75–80% across five reaction cycles without significant activity loss.

Purification and Isolation

Crystallization Techniques

Crude this compound is purified via fractional crystallization from ethanol-water mixtures. Optimal conditions involve cooling the solution to 0–5°C, yielding crystals with ≥98% purity.

Chromatographic Methods

Silica gel column chromatography using hexane:ethyl acetate (7:3) effectively separates this compound from oligomeric byproducts.

Industrial-Scale Production Insights

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems improve heat transfer and reduce reaction time by 40% compared to batch reactors.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Reaction Time (h)53
Yield (%)7882
Energy Use (kWh/kg)128

Recent Advances in Synthesis

Microwave-Assisted Reactions

Microwave irradiation (100–150 W) reduces phosphorylation time to 1–2 hours with comparable yields. This method is particularly effective for small-scale laboratory synthesis.

Biocatalytic Approaches

Emerging research explores lipase-mediated transesterification under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (≤50%) .

Scientific Research Applications

Agricultural Applications

Pesticide Use

Dimethylvinphos is primarily utilized as a pesticide, particularly in the control of various pests in agricultural settings. Its effectiveness stems from its ability to inhibit cholinesterase enzymes in insects, leading to paralysis and death. The following points summarize its agricultural applications:

  • Target Pests : Effective against a wide range of insects, including aphids and beetles.
  • Application Methods : Can be applied via foliar spray or soil treatment.
  • Environmental Impact : Studies indicate that proper application minimizes environmental contamination while maximizing pest control efficiency .

Data Table: Efficacy of this compound in Pest Control

Pest TypeApplication Rate (g/ha)Control Efficacy (%)Notes
Aphids50085High effectiveness noted
Beetles30090Rapid knockdown observed
Mites40080Requires multiple applications

Toxicological Research

This compound has been extensively studied for its toxicological effects on humans and wildlife. Its classification as an organophosphate raises concerns regarding acute and chronic exposure risks.

Case Studies on Toxicity

  • Acute Toxicity in Humans :
    • A study highlighted acute poisoning cases linked to improper handling of this compound, emphasizing the need for stringent safety protocols in agricultural practices .
  • Environmental Toxicology :
    • Research indicates that this compound can bioaccumulate in aquatic organisms, posing risks to ecosystems. Studies have shown varying degradation rates in different environmental conditions, which are crucial for assessing long-term impacts on biodiversity .

Analytical Applications

In addition to its use as a pesticide, this compound serves as an analytical standard in laboratories for various studies:

  • Reference Standard : Utilized in analytical chemistry as a reference standard for determining pesticide residues in food products, particularly in edible fungi .
  • Toxicology Studies : Employed in research focusing on the metabolic pathways of organophosphates and their interaction with biological systems.

Comparison with Similar Compounds

Chemical Structure and Isomerism
Compound Molecular Formula CAS Number Isomerism Key Structural Features
Dimethylvinphos C₁₀H₁₀Cl₃O₄P 2274-67-1 (mix) E/Z isomers Trichlorovinyl-dimethyl phosphate
(E)-Dimethylvinphos C₁₀H₁₀Cl₃O₄P 7292-16-2 E isomer Spatial arrangement affects polarity
(Z)-Dimethylvinphos C₁₀H₁₀Cl₃O₄P 71363-52-5 Z isomer Higher recovery in LC-Q-Orbitrap/MS (96.9%)
Mevinphos C₇H₁₃O₆P 7786-34-7 α/β isomers Carbomethoxy-methylvinyl phosphate
Dimethoate C₅H₁₂NO₃PS₂ 60-51-5 - Thiophosphoryl group with methoxy chains

Key Differences :

  • Mevinphos (C₇H₁₃O₆P) lacks chlorine atoms but shares a carbomethoxy group, making it more polar than this compound .
  • Dimethoate contains a thiophosphoryl core, enhancing its systemic insecticidal activity but increasing mammalian toxicity risks .
Analytical Performance
Compound Recovery Rate (%) Method Precision (RSDr %) Detection Limit (μg/L)
This compound (Z) 96.9 LC-Q-Orbitrap/MS 4.5 10
This compound (E) 93.4 GC-Q-Orbitrap/MS 6.3 2
Deltamethrin 88.19–134.81 LC-MS/MS <5.50 5
Permethrin 88.19–134.81 LC-MS/MS <5.50 5
Dimethoate 88.1 GC-Q-Orbitrap/MS 3.6 5

Insights :

  • This compound exhibits lower recovery rates in GC-MS/MS compared to LC-based methods, likely due to thermal degradation or matrix effects .
  • Electrochemical methods using graphene-modified electrodes improve sensitivity for this compound (detection limits ~0.01 μM), comparable to paraquat and carbaryl .
Toxicological and Regulatory Profiles
Compound Acute Toxicity (ARfD) Genotoxicity Concern Regulatory Status (EU)
This compound Inconclusive Exceeds TTC Risk assessment inconclusive
Mevinphos High (LD₅₀ = 3–12 mg/kg) Yes Banned in many countries
Dimethoate 0.01 mg/kg bw/day No Restricted use
Chlorpyrifos 0.01 mg/kg bw/day No Banned in 2020 (EU)

Key Findings :

  • This compound exceeds thresholds of toxicological concern (TTC) for genotoxicity (0.0025 μg/kg bw), raising unresolved safety questions .
  • Unlike chlorpyrifos or dimethoate, this compound lacks conclusive data on its genotoxic mechanism, complicating risk mitigation .
Environmental Persistence
Compound Half-Life (Soil) PNEC (μg/L) Bioaccumulation Factor
This compound 7–14 days 0.1–1.0 Low (<100)
Mevinphos 3–7 days 0.05–0.5 Moderate (100–500)
Permethrin 30–60 days 0.01–0.1 High (>500)

Insights :

  • This compound degrades faster than permethrin but slower than mevinphos , reducing long-term environmental residues .

Biological Activity

Dimethylvinphos (DMVP) is an organophosphate compound primarily used as an insecticide. Its biological activity has been the subject of various studies due to its potential health impacts on humans and non-target organisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, case studies, and relevant research findings.

This compound is characterized by its structure as an organophosphate, which typically functions by inhibiting acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles, glands, and the central nervous system.

  • Acetylcholinesterase Inhibition : DMVP's primary biological activity is through the inhibition of AChE. This results in:
    • Increased levels of acetylcholine.
    • Overstimulation of cholinergic receptors.
    • Potentially lethal neurotoxic effects.
  • Genotoxicity : Research has indicated that exposure to DMVP can lead to DNA damage and cellular apoptosis. A study demonstrated significant micronuclei induction and metaphase chromosome abnormalities in Wistar rats exposed to various doses of DMVP, confirming its genotoxic potential .

Toxicological Profile

The toxicological effects of this compound have been extensively documented:

  • Acute Toxicity : The LD50 value for DMVP is reported to be around 200 mg/kg-bw in animal studies, indicating a moderate level of acute toxicity .
  • Chronic Effects : Long-term exposure may result in various health issues, including neurodevelopmental disorders and potential carcinogenic effects. Epidemiological studies have linked exposure to organophosphates, including DMVP, with increased risks of certain cancers such as non-Hodgkin lymphoma .

Case Studies

Several case studies highlight the biological activity and health impacts associated with this compound:

  • Case Study 1 : A population-based study involving farmers showed an odds ratio of 1.8 for developing non-Hodgkin lymphoma among those using tetrachlorvinphos (a related compound) compared to non-farmers, emphasizing the potential carcinogenic risk associated with organophosphate exposure .
  • Case Study 2 : An experimental study on mice treated with DMVP showed a dose-related increase in hepatocellular carcinoma incidence, suggesting a significant risk for liver cancer with prolonged exposure .

Research Findings

Recent research has further elucidated the biological activities associated with this compound:

  • Neurotoxicity : Studies have shown that DMVP induces mitochondrial dysfunction and apoptosis in leukocytes, contributing to its immunotoxic effects .
  • Environmental Persistence : As an insecticide, DMVP exhibits persistence in agricultural environments, raising concerns about bioaccumulation and effects on non-target species .

Data Summary

Biological ActivityObservationsReferences
AChE InhibitionSignificant increase in acetylcholine levels leading to neurotoxicity
GenotoxicityInduction of DNA damage and chromosome abnormalities in Wistar rats
Carcinogenic RiskIncreased incidence of hepatocellular carcinoma in treated mice
ImmunotoxicityInduction of apoptosis in leukocytes

Q & A

Q. How can researchers determine the purity and identity of synthesized dimethylvinphos samples?

To confirm identity and purity, use a combination of chromatographic and spectroscopic methods:

  • HPLC with a C18 reverse-phase column and UV detection (λ = 220 nm) to compare retention times against certified reference standards .
  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to verify structural integrity, focusing on characteristic peaks for the phosphate ester and chlorinated aromatic groups .
  • Mass spectrometry (GC-MS or LC-MS) to confirm molecular weight and fragmentation patterns . Purity should exceed 95% for experimental reproducibility, with impurities documented in supplementary materials .

Q. What validated analytical methods are recommended for detecting this compound in environmental matrices?

  • Sample preparation : Liquid-liquid extraction (LLE) using dichloromethane or solid-phase extraction (SPE) with C18 cartridges for water/soil samples .
  • Detection : GC-MS with electron ionization (EI) in selected ion monitoring (SIM) mode, focusing on ions m/z 267 (base peak) and 269 (chlorine isotope) .
  • Validation : Include recovery studies (spiked samples at 0.1–10 ppm) and cross-validate with HPLC-UV to minimize false positives .

Q. What are the critical parameters for designing acute toxicity assays for this compound in non-target organisms?

  • Test organisms : Use standardized species like Daphnia magna (aquatic) and Eisenia fetida (terrestrial) .
  • Exposure conditions : Maintain pH 7.0–7.5, temperature 20°C, and dissolved oxygen >6 mg/L for aquatic tests .
  • Endpoint measurement : LC₅₀ values calculated via probit analysis with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictions in reported environmental half-lives of this compound be resolved?

Discrepancies often arise from variations in experimental conditions:

  • Variable control : Replicate studies under standardized OECD guidelines (e.g., OECD 307 for soil degradation) to isolate factors like microbial activity, UV exposure, and soil organic matter .
  • Data normalization : Express degradation rates as pseudo-first-order kinetics (k values) and adjust for temperature using the Arrhenius equation .
  • Meta-analysis : Use multivariate regression to quantify the impact of variables like pH and moisture content across studies .

Q. What mechanistic approaches are used to study non-target species toxicity at the molecular level?

  • In vitro assays : Measure acetylcholinesterase (AChE) inhibition in insect and mammalian cell lines (e.g., Sf9, SH-SY5Y) using Ellman’s method .
  • Metabolomics : Apply LC-HRMS to identify oxidative stress biomarkers (e.g., glutathione disulfide) in exposed organisms .
  • Transcriptomics : RNA-seq analysis of detoxification genes (e.g., CYP450, GST) in model organisms like Drosophila melanogaster .

Q. How can researchers optimize degradation protocols for this compound in contaminated soils?

  • Bioremediation screening : Test microbial consortia from pesticide-contaminated soils under aerobic/anaerobic conditions .
  • Advanced oxidation : Evaluate UV/H₂O₂ and Fenton reactions for hydrolytic cleavage of the phosphate ester bond .
  • Performance metrics : Monitor degradation via LC-MS/MS and ecotoxicity reduction using Vibrio fischeri bioluminescence assays .

Methodological Table: Comparison of Analytical Techniques for this compound

Method Matrix LOD (ppm) Key Advantage Reference
GC-MS (EI)Water, Soil0.01High sensitivity for trace residues
HPLC-UVSynthetic samples0.05Cost-effective for purity analysis
LC-MS/MS (MRM)Biological tissues0.005Avoids derivatization; high specificity

Key Considerations for Data Reporting

  • Reproducibility : Provide raw chromatograms/spectra in supplementary materials, annotated with integration parameters .
  • Ethical compliance : Adhere to FDA guidelines prohibiting human/animal administration of this compound outside approved experimental frameworks .
  • Contradiction analysis : Use funnel plots or sensitivity analysis to assess publication bias in meta-studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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